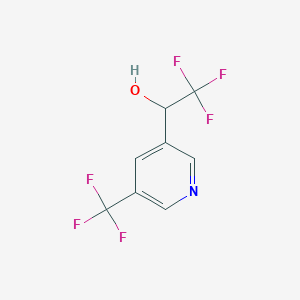
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol is an organic compound characterized by the presence of trifluoromethyl and pyridine moieties. This compound is notable for its unique chemical properties, which are largely attributed to the presence of fluorine atoms. Fluorine’s high electronegativity and small atomic radius contribute to the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol typically involves the introduction of trifluoromethyl groups into a pyridine ring. One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another approach involves assembling the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound often relies on direct fluorination methods or building-block methods, depending on the desired target compound. The demand for trifluoromethylpyridine derivatives has been steadily increasing, driven by their applications in agrochemicals and pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can yield trifluoroacetic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Commonly involves the replacement of hydrogen atoms with fluorine atoms to enhance the compound’s properties.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Fluorinating agents like sulfur tetrafluoride or diethylaminosulfur trifluoride are often used.
Major Products Formed
The major products formed from these reactions include trifluoroacetic acid, various alcohol derivatives, and fluorinated compounds with enhanced stability and reactivity .
Scientific Research Applications
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the development of bioactive compounds for research purposes.
Medicine: Integral in the synthesis of pharmaceutical compounds with improved efficacy and stability.
Industry: Utilized in the production of agrochemicals and functional materials
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol involves its interaction with molecular targets through its trifluoromethyl and pyridine moieties. The fluorine atoms enhance the compound’s binding affinity to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-2-yl)ethanol
- 2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
- N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide
Uniqueness
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol stands out due to its specific trifluoromethyl and pyridine structure, which imparts unique chemical and biological properties. The presence of multiple fluorine atoms enhances its stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C8H5F6NO |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[5-(trifluoromethyl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)5-1-4(2-15-3-5)6(16)8(12,13)14/h1-3,6,16H |
InChI Key |
LCFVUOKCRSCERH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


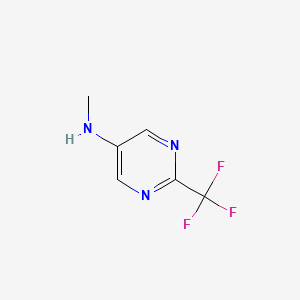
![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12951729.png)
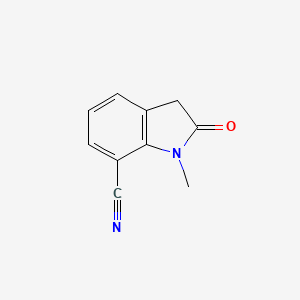
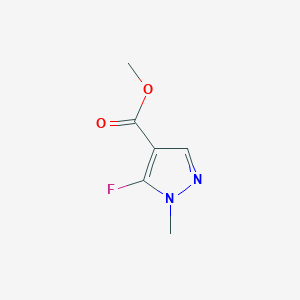
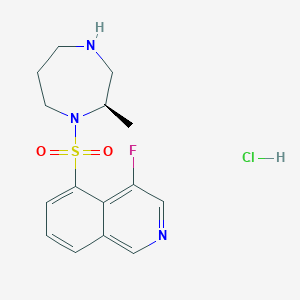
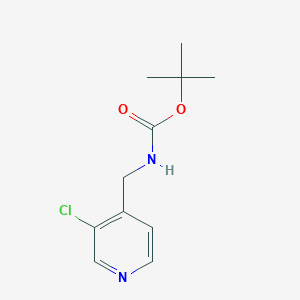
![3,6-Diazabicyclo[3.2.0]heptan-7-one](/img/structure/B12951750.png)
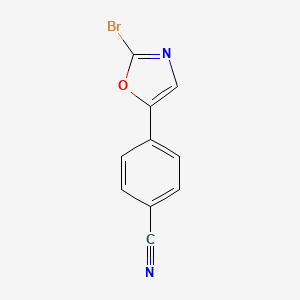
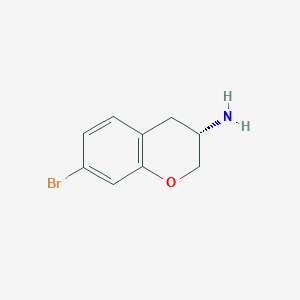

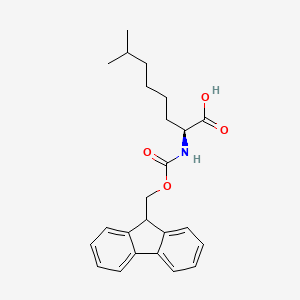
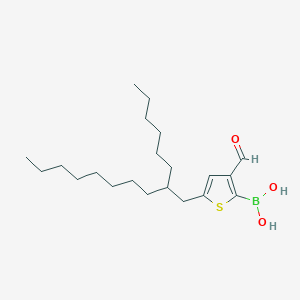
![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[(triphenyl-lambda5-phosphanylidene)amino]oxan-2-yl]methyl acetate](/img/structure/B12951813.png)
![(R)-3-((4'-Chloro-[1,1'-biphenyl]-2-yl)methyl)-N-((4-(((R)-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide](/img/structure/B12951816.png)
